![molecular formula C17H21N7O2 B6564339 5-methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide CAS No. 1021229-17-3](/img/structure/B6564339.png)
5-methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide
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Overview
Description
Synthesis Analysis
While the exact synthesis process for this specific compound is not available in the literature, similar compounds have been synthesized through various methods. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors . Additionally, piperidine derivatives have been synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a pyrazolo[3,4-d]pyrimidine ring, and an oxazole ring. The exact structure would depend on the positions and orientations of these rings and the attached functional groups .Scientific Research Applications
Suzuki–Miyaura Coupling
Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild conditions, functional group tolerance, and environmentally benign nature. SM coupling involves the cross-coupling of organoboron reagents with electrophilic organic groups, facilitated by palladium catalysts .
Applications:- Fluorescent Probes : By functionalizing F2902-0477 with fluorescent tags, researchers can create imaging probes for biological studies .
Anti-Viral Activity
Overview: Indole derivatives, including F2902-0477, have shown promise in antiviral research. These compounds exhibit inhibitory effects against viruses, including hepatitis C virus (HCV) .
Applications:Piperidine-Based Compounds
Overview: Piperidine derivatives play a crucial role in drug discovery and other fields. Piperine, a natural alkaloid with a piperidine moiety, shows antioxidant properties .
Applications:Future Directions
The future directions for research on this compound could involve further exploration of its potential biological activities, given the activities observed in similar compounds. For instance, pyrazolo[3,4-d]pyrimidine derivatives have shown potential as novel CDK2 inhibitors . Further studies could also explore the synthesis and characterization of this specific compound.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Similar compounds have been found to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
Pkb is a key downstream component in the phosphatidylinositol-3 kinase (pi3k) signaling pathway . Therefore, it can be inferred that this compound may affect the PI3K-PKB signaling pathway.
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Similar compounds have been found to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
properties
IUPAC Name |
5-methyl-N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O2/c1-12-9-14(22-26-12)17(25)18-5-8-24-16-13(10-21-24)15(19-11-20-16)23-6-3-2-4-7-23/h9-11H,2-8H2,1H3,(H,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWUCJXWPFVPOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide |
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